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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical safety and toxicity

profile of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor under investigation for

the treatment of Plasmodium falciparum malaria. The data herein is compiled from in vitro and

in vivo studies designed to assess the compound's safety, tolerability, and pharmacokinetic

properties, which are critical for its further development as a potential anti-malarial therapeutic.

Executive Summary
FNDR-20123 has demonstrated a promising preclinical safety profile. Key findings indicate that

the compound exhibits low cytotoxicity to human cell lines, is stable in liver microsomes, and

does not show significant inhibition of major cytochrome P450 (CYP) isoforms or the hERG

channel, suggesting a low potential for drug-drug interactions and cardiac-related adverse

effects. Furthermore, a 14-day in vivo toxicokinetic study in rats revealed no significant

abnormalities in body weight or gross organ pathology at a daily dose of 100 mg/kg.

In Vitro Safety and Toxicity
A series of in vitro assays were conducted to evaluate the safety and potential liabilities of

FNDR-20123. These studies are fundamental in predicting potential adverse effects and

determining the compound's suitability for further preclinical and clinical development.
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Table 1: Summary of In Vitro Safety Profile of FNDR-
20123

Parameter Assay Result Implication

Cardiac Liability hERG Inhibition > 100 µM

Low risk of drug-

induced QT

prolongation.

Drug-Drug Interaction

Potential

CYP Isoform Inhibition

(unspecified isoforms)
IC50 > 25 µM

Low potential for

metabolic drug-drug

interactions.

Metabolic Stability

Human, Mouse, and

Rat Liver Microsomal

Stability

> 75% remaining after

2 hours

High stability,

suggesting a lower

clearance rate.

Plasma Protein

Binding
Human Plasma 57%

Moderate binding,

with a significant

fraction of unbound,

active compound.

Cytotoxicity
HepG-2 and THP-1

Cell Lines
Negligible

Low potential for

direct cellular toxicity.

Experimental Protocols
hERG Liability Assay: The potential for FNDR-20123 to inhibit the human Ether-à-go-go-

Related Gene (hERG) channel was assessed to evaluate the risk of cardiac arrhythmia. While

the specific assay format was not detailed in the provided information, these studies are

typically conducted using automated patch-clamp systems on cells stably expressing the hERG

channel.

Cytochrome P450 (CYP) Inhibition Assay: The inhibitory potential of FNDR-20123 against

major CYP isoforms was evaluated to assess the likelihood of drug-drug interactions. Standard

in vitro assays using human liver microsomes and specific CYP isoform probe substrates are

typically employed for this purpose.
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Liver Microsomal Stability Assay: The metabolic stability of FNDR-20123 was determined by

incubating the compound with liver microsomes from humans, mice, and rats. The percentage

of the parent compound remaining over time is measured to predict its metabolic clearance in

vivo.

Plasma Protein Binding Assay: The extent of FNDR-20123 binding to human plasma proteins

was determined, likely using methods such as equilibrium dialysis or ultrafiltration. This

parameter is crucial for understanding the fraction of the drug that is free to exert its

pharmacological effect.

Cytotoxicity Assay: The cytotoxicity of FNDR-20123 was evaluated against the human liver

cancer cell line HepG-2 and the human monocytic cell line THP-1. Standard cell viability

assays, such as MTT or MTS assays, are typically used to measure the effect of the compound

on cell proliferation and survival.

In Vivo Safety and Pharmacokinetics
In vivo studies were conducted in rodent models to assess the toxicokinetics and general

tolerability of FNDR-20123 following repeated administration.

Table 2: Summary of In Vivo Toxicokinetic and
Pharmacokinetic Profile of FNDR-20123 in Rats

Study Type Species Dose Duration Key Findings

Toxicokinetic

Study
Rat 100 mg/kg (daily) 14 days

No abnormalities

in body weight or

gross organ

pathology.

Pharmacokinetic

Study
Rat 100 mg/kg (oral) Single dose

Cmax = 1.1 µM,

T1/2 = 5.5 hours.

Experimental Protocols
14-Day Toxicokinetic Study in Rats: A 14-day toxicokinetic study was performed to assess the

safety and tolerability of FNDR-20123 upon repeated dosing. Rats were administered a daily

oral dose of 100 mg/kg. Throughout the study, animals were monitored for changes in body

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


weight and general health. At the conclusion of the study, a gross pathological examination of

major organs was conducted to identify any treatment-related abnormalities.

Oral Pharmacokinetic Study in Rats: A single-dose oral pharmacokinetic study was conducted

in rats to determine the absorption, distribution, and elimination profile of FNDR-20123.

Following oral administration of a 100 mg/kg dose, blood samples were collected at various

time points to measure the plasma concentration of the compound. Key pharmacokinetic

parameters, including maximum concentration (Cmax) and half-life (T1/2), were calculated from

the resulting concentration-time profile.

Mechanism of Action and Therapeutic Context
FNDR-20123 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that

play a crucial role in the epigenetic regulation of gene expression in Plasmodium falciparum.

By inhibiting HDACs, FNDR-20123 disrupts the parasite's life cycle, leading to its death. The

compound has shown significant efficacy in reducing parasitemia in a mouse model of P.

falciparum infection when administered both orally and subcutaneously.[1][2][3]

Table 3: In Vitro Anti-malarial Activity of FNDR-20123
Target Assay IC50

Plasmodium HDAC HDAC Activity Assay 31 nM

Human HDAC HDAC Activity Assay 3 nM

P. falciparum (asexual blood

stage)
Asexual Blood Stage Assay 41-42 nM

P. falciparum (male

gametocytes)

Gametocyte-Functional

Viability Assay
190 nM

P. falciparum (female

gametocytes)

Gametocyte-Functional

Viability Assay
> 5 µM

The high potency against the parasite's HDACs and its efficacy in in vivo models, coupled with

a favorable preclinical safety profile, position FNDR-20123 as a promising candidate for further

development as a novel anti-malarial drug.
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Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and the compound's mechanism of action, the

following diagrams are provided.
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In Vitro Safety Assessment

In Vivo Studies

hERG Liability Low Cardiac Risk

CYP450 Inhibition Low DDI Potential

Liver Microsomal Stability High Stability

Plasma Protein Binding Moderate Binding

Cytotoxicity Low Cytotoxicity

Pharmacokinetics (Rat) Good Exposure & Half-life

14-Day Toxicokinetics (Rat) No Adverse Findings
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Caption: Workflow of the preclinical safety evaluation of FNDR-20123.
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Caption: Proposed mechanism of action of FNDR-20123 via HDAC inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8144553?utm_src=pdf-body-img
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/product/b8144553?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of
Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

2. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of
Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Preclinical Safety and Toxicity Profile of FNDR-20123: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8144553#preclinical-safety-and-toxicity-profile-of-
fndr-20123]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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